Cas no 73568-35-1 (6-Bromo-2-chloroquinoline-3-carbaldehyde)
6-Bromo-2-chloroquinoline-3-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 6-Bromo-2-chloroquinoline-3-carbaldehyde
- 2-Chloro-6-bromoquinoline-3-carboxaldehyde
- 3-Quinolinecarboxaldehyde,6-bromo-2-chloro-
- 6-Bromo-2-chloroquinoline-3-carboxaldehyde
- 2-chloro-6-bromo-quinoline-3-carboxaldehyde
- 6-Bromo-2-chloro-3-formyl quinoline
- ACT08282
- AG-G-91158
- AGN-PC-0093AV
- CTK5D8252
- 3-Quinolinecarboxaldehyde, 6-bromo-2-chloro-
- 6-bromo-2-chloro-quinoline-3-carbaldehyde
- DCZCMZVZWKXJAF-UHFFFAOYSA-N
- FCH1389989
- AB48723
- AK114293
- 2-Chloro-6-broMoquinoline-3-carbaldehyde
- OR309202
- AX8220955
- X5673
- T6643
- FT-0739910
- MFCD08706312
- SY227448
- B5242
- CS-0138292
- 6-Bromo-2-chloroquinoline-3-carboxaldehyde, AldrichCPR
- AKOS005218012
- DTXSID80465890
- 73568-35-1
- SCHEMBL8672
- AS-19221
- A1-01443
- EN300-703648
- DB-074713
-
- MDL: MFCD08706312
- Inchi: 1S/C10H5BrClNO/c11-8-1-2-9-6(4-8)3-7(5-14)10(12)13-9/h1-5H
- InChI Key: DCZCMZVZWKXJAF-UHFFFAOYSA-N
- SMILES: BrC1C=CC2C(C=1)=CC(C=O)=C(N=2)Cl
Computed Properties
- Exact Mass: 268.92430g/mol
- Monoisotopic Mass: 268.92430g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 226
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 30
Experimental Properties
- Density: 1.727
- Melting Point: 188°C(lit.)
- Boiling Point: 389.834°C at 760 mmHg
- Flash Point: 189.565°C
- Refractive Index: 1.715
- PSA: 29.96000
- LogP: 3.46320
6-Bromo-2-chloroquinoline-3-carbaldehyde Security Information
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Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22-36
- Safety Instruction: 26
-
Hazardous Material Identification:
- Storage Condition:(BD220955)
6-Bromo-2-chloroquinoline-3-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B5242-1G |
6-Bromo-2-chloroquinoline-3-carbaldehyde |
73568-35-1 | 98.0%(GC) | 1G |
¥1990.0 | 2022-09-28 | |
| Alichem | A189006691-1g |
6-Bromo-2-chloroquinoline-3-carbaldehyde |
73568-35-1 | 97% | 1g |
$233.31 | 2023-09-01 | |
| Alichem | A189006691-5g |
6-Bromo-2-chloroquinoline-3-carbaldehyde |
73568-35-1 | 97% | 5g |
$938.08 | 2023-09-01 | |
| TRC | B801993-50mg |
6-Bromo-2-chloroquinoline-3-carbaldehyde |
73568-35-1 | 50mg |
$ 70.00 | 2022-06-06 | ||
| TRC | B801993-100mg |
6-Bromo-2-chloroquinoline-3-carbaldehyde |
73568-35-1 | 100mg |
$ 95.00 | 2022-06-06 | ||
| TRC | B801993-500mg |
6-Bromo-2-chloroquinoline-3-carbaldehyde |
73568-35-1 | 500mg |
$ 365.00 | 2022-06-06 | ||
| Chemenu | CM144990-5g |
6-Bromo-2-chloroquinoline-3-carbaldehyde |
73568-35-1 | 97% | 5g |
$843 | 2021-08-05 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B870538-200mg |
6-Bromo-2-chloroquinoline-3-carboxaldehyde |
73568-35-1 | 98% | 200mg |
644.40 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | BBO000198-1G |
6-Bromo-2-chloroquinoline-3-carboxaldehyde |
73568-35-1 | 1g |
¥3340.6 | 2023-11-10 | ||
| Apollo Scientific | OR309202-1g |
6-Bromo-2-chloroquinoline-3-carboxaldehyde |
73568-35-1 | 98+% | 1g |
£89.00 | 2025-02-20 |
6-Bromo-2-chloroquinoline-3-carbaldehyde Suppliers
6-Bromo-2-chloroquinoline-3-carbaldehyde Related Literature
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Martin R. Ward,Gary W. Copeland,Andrew J. Alexander Chem. Commun., 2010,46, 7634-7636
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
Additional information on 6-Bromo-2-chloroquinoline-3-carbaldehyde
Introduction to 6-Bromo-2-chloroquinoline-3-carbaldehyde (CAS No. 73568-35-1) and Its Emerging Applications in Chemical Biology
6-Bromo-2-chloroquinoline-3-carbaldehyde, identified by the Chemical Abstracts Service number 73568-35-1, is a versatile heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the quinoline family, a class of molecules well-documented for their broad spectrum of biological activities. The presence of both bromo and chloro substituents, along with the aldehyde functional group at the 3-position, makes 6-Bromo-2-chloroquinoline-3-carbaldehyde a particularly interesting scaffold for medicinal chemists and biologists seeking to develop novel therapeutic agents.
The quinoline core is a privileged structure in drug discovery, with several clinically approved drugs featuring this motif. Notably, derivatives of quinoline have been extensively studied for their antimicrobial, antimalarial, and anticancer properties. The introduction of halogen atoms into the quinoline ring enhances its reactivity and binding affinity, making it an ideal candidate for further functionalization. The aldehyde group at the 3-position provides a reactive site for condensation reactions, enabling the synthesis of complex molecules such as Schiff bases and heterocyclic frameworks.
In recent years, 6-Bromo-2-chloroquinoline-3-carbaldehyde has been explored as a key intermediate in the synthesis of bioactive compounds. Its structural features make it particularly suitable for designing molecules that interact with biological targets such as enzymes and receptors. For instance, studies have demonstrated its utility in generating quinoline-based inhibitors targeting kinases and other signaling proteins involved in cancer progression. The bromo and chloro substituents facilitate cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are widely employed in constructing complex organic molecules.
One of the most compelling aspects of 6-Bromo-2-chloroquinoline-3-carbaldehyde is its role in developing small-molecule probes for biochemical studies. Researchers have leveraged this compound to create fluorescent indicators and affinity reagents that can be used to study protein-protein interactions and metabolic pathways. The aldehyde group allows for facile conjugation with biomolecules such as peptides and proteins, enabling the development of probes with high specificity and sensitivity.
The pharmacological potential of 6-Bromo-2-chloroquinoline-3-carbaldehyde has also been highlighted in several cutting-edge studies. For example, researchers have reported its derivatives as potent inhibitors of bacterial enzymes involved in DNA replication. These findings underscore the importance of quinoline derivatives in combating antibiotic-resistant pathogens, a pressing global health concern. Additionally, preclinical studies have suggested that certain analogs of this compound exhibit anti-inflammatory properties by modulating immune responses.
The synthetic accessibility of 6-Bromo-2-chloroquinoline-3-carbaldehyde further enhances its appeal in drug discovery. Several synthetic routes have been developed to produce this compound efficiently, often involving multi-step organic transformations starting from commercially available precursors. These synthetic strategies have been optimized to ensure high yields and purity, making 73568-35-1 a readily available building block for medicinal chemists.
Advances in computational chemistry have also contributed to the study of 6-Bromo-2-chloroquinoline-3-carbaldehyde. Molecular modeling techniques allow researchers to predict the binding modes of this compound with biological targets, facilitating the design of more effective derivatives. Additionally, virtual screening methods have been employed to identify novel analogs with enhanced pharmacological properties.
The environmental impact of using 6-Bromo-2-chloroquinoline-3-carbaldehyde in synthetic chemistry has also been considered. Efforts have been made to develop greener synthetic routes that minimize waste and reduce energy consumption. These sustainable approaches align with broader trends in pharmaceutical research aimed at reducing the ecological footprint of drug development.
In conclusion, 6-Bromo-2-chloroquinoline-3-carbaldehyde (CAS No. 73568-35-1) represents a valuable scaffold for developing novel bioactive compounds. Its structural features enable diverse chemical modifications, making it a cornerstone in synthetic organic chemistry and drug discovery. As research continues to uncover new applications for this compound, its importance in advancing chemical biology and pharmaceutical science is likely to grow.
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